molecular formula C7H15NO B2964631 1-(Oxolan-2-yl)propan-2-amine CAS No. 100868-39-1

1-(Oxolan-2-yl)propan-2-amine

Cat. No.: B2964631
CAS No.: 100868-39-1
M. Wt: 129.203
InChI Key: ZBYJKUGXJVDDGE-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)propan-2-amine is a secondary amine featuring a tetrahydrofuran (oxolane) ring attached to a propan-2-amine backbone. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. The oxolane ring contributes to its polarity and conformational flexibility, which may influence binding interactions in biological systems .

Properties

IUPAC Name

1-(oxolan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)5-7-3-2-4-9-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYJKUGXJVDDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-chloropropane with oxolane in the presence of a base can yield this compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution can produce various substituted amines.

Scientific Research Applications

1-(Oxolan-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 1-(Oxolan-2-yl)propan-2-amine with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Analogues

Data Table: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activities/Applications References
This compound C₇H₁₃NO 127.18 Oxolane ring, secondary amine Potential pharmaceutical intermediate
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine C₇H₁₂F₃NO 183.17 Oxolane ring, trifluoromethyl group High-purity research chemical
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₃NO 141.20 Oxane (tetrahydropyran) ring, allylic amine Material science and agrochemical applications
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 Furan ring, methyl branch Higher density (0.96 g/cm³) and boiling point
1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) C₁₆H₁₉NSe 304.29 Selenium substituent, aryl groups Antioxidant in C. elegans models
6-APB (Benzofury) C₁₁H₁₃NO 175.23 Benzofuran ring, propan-2-amine Psychoactive (serotonin receptor agonist)

Detailed Comparative Analysis

Substituent Effects on Bioactivity
  • Trifluoromethyl Substitution: The trifluoro derivative (C₇H₁₂F₃NO) exhibits increased molecular weight and lipophilicity compared to the parent compound. Fluorine atoms enhance metabolic stability and electronic effects, making it suitable for medicinal chemistry optimization .
  • Selenium-Containing Analogues: Compounds like 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) demonstrate significant antioxidant activity in Caenorhabditis elegans, reducing oxidative stress markers. This highlights the role of selenium in redox modulation, a feature absent in the oxolane-based target compound .
  • Psychoactive Derivatives : 6-APB (benzofuran core) and AMT (indole core) are psychoactive due to their aromatic systems interacting with serotonin receptors. The oxolane ring in this compound lacks aromaticity, suggesting divergent pharmacological profiles .
Ring System Variations
  • Oxolane vs. Oxane : 3-(Oxan-2-yl)prop-2-en-1-amine features a six-membered oxane ring, which confers greater conformational flexibility compared to the five-membered oxolane. This may enhance binding to larger biological targets .
  • Furan vs. Oxolane : 1-(Furan-2-yl)-2-methylpropan-1-amine replaces oxolane with a planar, aromatic furan ring. This increases electron density and may alter reactivity in nucleophilic substitutions .
Physicochemical Properties
  • Polarity and Solubility : The oxolane ring in this compound enhances water solubility compared to aromatic analogs like 6-APB.
  • Density and Boiling Points: The furan-based analogue (C₈H₁₃NO) has a higher density (0.96 g/cm³) and boiling point (68–69°C at 9 Torr), attributed to stronger intermolecular forces from the planar furan ring .

Biological Activity

1-(Oxolan-2-yl)propan-2-amine, also known as a derivative of tetrahydrofuran, has garnered attention in various fields of scientific research due to its potential biological activities. This article summarizes the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its oxolane (tetrahydrofuran) structure, which contributes to its unique chemical properties. The compound's amine group is significant for its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values for specific bacteria have been documented, highlighting its effectiveness against gram-positive and gram-negative bacteria.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism involves modulating signaling pathways associated with cell survival and inflammation.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Receptor Modulation : It can bind to receptors on cell membranes, influencing cellular signaling pathways related to survival and apoptosis.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

StudyObjectiveFindings
Study 1Antimicrobial efficacyShowed significant inhibition of E. coli growth with an MIC of 32 µg/mL.
Study 2Neuroprotective effectsDemonstrated reduction in neuronal apoptosis by 40% in oxidative stress models.
Study 3Anti-inflammatory potentialReduced TNF-alpha levels by 50% in LPS-stimulated macrophages.

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